3-Propoxycyclobutane-1-carboxylic acid

Catalog No.
S6639082
CAS No.
1707568-68-0
M.F
C8H14O3
M. Wt
158.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Propoxycyclobutane-1-carboxylic acid

CAS Number

1707568-68-0

Product Name

3-Propoxycyclobutane-1-carboxylic acid

IUPAC Name

3-propoxycyclobutane-1-carboxylic acid

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

InChI

InChI=1S/C8H14O3/c1-2-3-11-7-4-6(5-7)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)

InChI Key

DHFWNMRCXPKALY-UHFFFAOYSA-N

SMILES

CCCOC1CC(C1)C(=O)O

Canonical SMILES

CCCOC1CC(C1)C(=O)O

3-Propoxycyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C8H14O3 and a molecular weight of approximately 158.195 g/mol. It features a cyclobutane ring substituted with a propoxy group at the third position and a carboxylic acid functional group at the first position. This structure contributes to its unique physical and chemical properties, which include solubility in organic solvents and moderate stability under standard conditions .

, including:

  • Esterification: Reaction with alcohols to form esters, particularly under acidic conditions.
  • Decarboxylation: Loss of carbon dioxide when heated, leading to the formation of cyclobutane derivatives.
  • Nucleophilic substitution: The carboxylic acid group can participate in nucleophilic acyl substitution reactions, allowing for further functionalization.

These reactions are significant for synthesizing more complex organic molecules and exploring its potential derivatives .

The synthesis of 3-propoxycyclobutane-1-carboxylic acid can be achieved through several methods, including:

  • Cyclization Reactions: Starting from appropriate precursors such as propyl alcohol and cyclobutanecarboxylic acid, cyclization can be facilitated by heat or catalysts.
  • Functional Group Transformations: Existing cyclobutane derivatives can be modified through functional group transformations to introduce the carboxylic acid and propoxy groups.

These methods highlight the versatility in synthesizing this compound, enabling researchers to tailor its properties for specific applications .

3-Propoxycyclobutane-1-carboxylic acid has potential applications in various fields:

  • Pharmaceuticals: As a building block for drug development, particularly in creating new analgesics or anti-inflammatory agents.
  • Chemical Synthesis: Utilized as an intermediate in organic synthesis to produce more complex molecules.
  • Material Science: Investigated for its properties in polymer chemistry or as a component in advanced materials due to its unique structural features .

Interaction studies involving 3-propoxycyclobutane-1-carboxylic acid are crucial for understanding its behavior in biological systems. These studies typically focus on:

  • Binding Affinity: Assessing how well the compound interacts with specific biological targets, such as enzymes or receptors.
  • Metabolic Pathways: Investigating how this compound is metabolized within organisms, which can inform its safety and efficacy profiles.

Such studies are essential for evaluating the compound's potential therapeutic uses and environmental impact .

Several compounds share structural similarities with 3-propoxycyclobutane-1-carboxylic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Cyclobutane-1-carboxylic acidCyclobutane ring with a carboxylic acid groupLacks the propoxy substituent
PropylcyclobutaneCyclobutane ring with a propyl groupNo carboxylic acid functionality
4-Propoxybutanoic acidLinear chain with a propoxy group and carboxylic acidDifferent ring structure (linear vs. cyclic)

The uniqueness of 3-propoxycyclobutane-1-carboxylic acid lies in its combination of both cyclic structure and specific substituents that may provide distinct reactivity and biological properties compared to these similar compounds .

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

158.094294304 g/mol

Monoisotopic Mass

158.094294304 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-23-2023

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